molecular formula C18H14Br2N2O5S B11655725 2,6-Dibromo-4-(morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate

2,6-Dibromo-4-(morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate

Cat. No.: B11655725
M. Wt: 530.2 g/mol
InChI Key: OHUSGGLSTLNXLK-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(morpholine-4-carbothioyl)phenyl 3-nitrobenzoate is a complex organic compound that features a combination of bromine, morpholine, carbothioyl, and nitrobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromo-4-(morpholine-4-carbothioyl)phenyl 3-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: The starting material, phenyl 3-nitrobenzoate, undergoes bromination to introduce bromine atoms at the 2 and 6 positions.

    Morpholine-4-carbothioylation: The brominated intermediate is then reacted with morpholine-4-carbothioyl chloride to introduce the morpholine-4-carbothioyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(morpholine-4-carbothioyl)phenyl 3-nitrobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to reduce the nitro group to an amine group.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

2,6-Dibromo-4-(morpholine-4-carbothioyl)phenyl 3-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2,6-dibromo-4-(morpholine-4-carbothioyl)phenyl 3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, leading to inhibition or activation of their functions.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-(morpholine-4-carbothioyl)phenyl 2,4-dinitrobenzoate
  • 2,6-Dibromo-4-[(morpholin-4-yl)carbothioyl]phenyl 4-nitrobenzoate

Uniqueness

2,6-Dibromo-4-(morpholine-4-carbothioyl)phenyl 3-nitrobenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H14Br2N2O5S

Molecular Weight

530.2 g/mol

IUPAC Name

[2,6-dibromo-4-(morpholine-4-carbothioyl)phenyl] 3-nitrobenzoate

InChI

InChI=1S/C18H14Br2N2O5S/c19-14-9-12(17(28)21-4-6-26-7-5-21)10-15(20)16(14)27-18(23)11-2-1-3-13(8-11)22(24)25/h1-3,8-10H,4-7H2

InChI Key

OHUSGGLSTLNXLK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)C2=CC(=C(C(=C2)Br)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Br

Origin of Product

United States

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